molecular formula C14H19Cl2NO5 B4043764 N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid

N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid

Cat. No.: B4043764
M. Wt: 352.2 g/mol
InChI Key: AXIKMZZUHLVTPD-UHFFFAOYSA-N
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Description

N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group, which is known for its biological activity, and an amine group, which can participate in various chemical reactions.

Scientific Research Applications

N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine typically involves the reaction of 2,5-dichlorophenol with an appropriate alkylating agent to introduce the ethyl groupThe reaction conditions often require the use of a base, such as sodium hydroxide, to deprotonate the phenol group, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups at the amine position .

Mechanism of Action

The mechanism by which N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine exerts its effects involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzyme active sites, inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine is unique due to the specific positioning of the dichlorophenoxy group and the butan-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO.C2H2O4/c1-3-9(2)15-6-7-16-12-8-10(13)4-5-11(12)14;3-1(4)2(5)6/h4-5,8-9,15H,3,6-7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIKMZZUHLVTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC1=C(C=CC(=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid

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